molecular formula C16H10ClFN2OS B13379208 2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one

2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B13379208
M. Wt: 332.8 g/mol
InChI Key: YMWCMEARQFKKKI-ZROIWOOFSA-N
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Description

2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of both chlorine and fluorine atoms in the structure enhances its pharmacological properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one typically involves the reaction of 4-chloroaniline with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the thiazolidinone ring. Common reagents used in this synthesis include thiosemicarbazide and acetic acid, with the reaction being carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound 2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one, also known as C16H10ClFN2OS, is a synthetic organic molecule that belongs to the thiazolidinone family . Characterized by a thiazolidinone ring substituted with chlorophenyl and fluorophenyl groups, this compound is of interest in medicinal chemistry due to its potential biological activities.

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Research suggests that (5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one exhibits anticancer properties, inhibiting cell proliferation in cancer cell lines like leukemia and solid tumors. Its mechanism of action may involve inducing apoptosis and disrupting cellular signaling pathways associated with cancer progression. Similar compounds have demonstrated antimicrobial and anti-inflammatory activities, suggesting broader pharmacological potential.

Applications in Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry as a potential anticancer agent. Its structure allows for modifications to enhance efficacy and selectivity against cancer cells, and its derivatives may find applications in developing antimicrobial agents due to observed biological activities against various pathogens.

Interactions

Interaction studies have shown that this compound can effectively bind to biological targets involved in cancer cell proliferation and survival. Molecular docking studies suggest interactions with proteins associated with apoptosis and cell cycle regulation, indicating its potential as a lead compound for drug development. Further research into its pharmacokinetics and toxicity profiles is essential for evaluating its therapeutic viability.

Structural Analogues

Several compounds exhibit structural similarities to this compound:

Compound NameStructure/DescriptionBiological Activity
5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-oneSimilar thiazole structure with hydroxyl substitutionAnticancer activity in different cell lines
(5Z)-2-(4-chlorophenylamino)-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-oneVariation in benzylidene substituentPotential anticancer properties
ThiazolidinonesGeneral class of compounds with thiazole ringsBroad biological activities including anticancer and anti-inflammatory effects

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and fluorine atoms in 2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one makes it unique compared to other similar compounds. These halogen atoms enhance its pharmacological properties, making it more effective in its biological activities .

Biological Activity

The compound 2-[(4-chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiazolidine ring with a chlorophenyl and fluorobenzylidene substituent. The presence of halogen atoms (chlorine and fluorine) enhances its biological activity by influencing its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains, demonstrating notable effectiveness:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that the compound exhibits an MIC as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
  • Antibiofilm Activity : The compound has shown efficacy in reducing biofilm formation in bacterial cultures, which is crucial given the increasing resistance of biofilms to conventional antibiotics .

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies:

  • Cell Proliferation Inhibition : It has been observed to inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways linked to cancer progression .
  • Molecular Docking Studies : Interaction studies suggest that this compound binds effectively to proteins involved in apoptosis and cell cycle regulation, positioning it as a promising lead for drug development .

Anti-inflammatory Activity

Additionally, compounds within the thiazolidin-4-one class have demonstrated anti-inflammatory effects:

  • Cytokine Secretion Modulation : The compound has been evaluated for its ability to modulate cytokine secretion in inflammatory models, showing potential in reducing inflammation .

Summary of Key Studies

StudyFocusFindings
Gullapelli & Maroju (2023)Antibiofilm activityCompound showed >11% reduction in S. aureus biofilm at 10× MIC .
Anticancer MechanismsCell linesInduces apoptosis in leukemia cells; disrupts signaling pathways .
Inflammatory ResponseELISA assaysSignificant reduction in NO secretion in LPS-induced RAW264.7 cells .

Properties

Molecular Formula

C16H10ClFN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10ClFN2OS/c17-11-5-7-12(8-6-11)19-16-20-15(21)14(22-16)9-10-3-1-2-4-13(10)18/h1-9H,(H,19,20,21)/b14-9-

InChI Key

YMWCMEARQFKKKI-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)F

Origin of Product

United States

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